tert-butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate
Description
tert-Butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based small molecule featuring a tert-butyl carbamate group at the 5-position of the pyrazole ring, a primary amine at the 4-position, and a propyl substituent at the 1-position. Its tert-butyl carbamate group enhances solubility and serves as a protective moiety for amine functionalities during synthetic workflows.
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-propylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-5-6-15-9(8(12)7-13-15)14-10(16)17-11(2,3)4/h7H,5-6,12H2,1-4H3,(H,14,16) |
InChI Key |
HJABJRHVPBUVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 4-amino-1-propyl-1H-pyrazole, which is then reacted with tert-butyl chloroformate to form the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:
-
Acidic Hydrolysis : Using HCl (6M) in dioxane/water (3:1) at 80°C for 4 hours cleaves the carbamate, producing 4-amino-1-propyl-1H-pyrazol-5-amine and tert-butanol.
-
Basic Hydrolysis : NaOH (2M) in methanol/water (4:1) at 60°C for 6 hours achieves similar deprotection.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, dioxane/water | 4-Amino-1-propyl-1H-pyrazol-5-amine | 85–90% | |
| Basic (NaOH, 60°C) | 2M NaOH, methanol/water | 4-Amino-1-propyl-1H-pyrazol-5-amine | 75–80% |
Hydrogenation of Nitro Intermediates
During synthesis, intermediates such as nitro-substituted pyrazoles are reduced to amines using catalytic hydrogenation:
-
Catalytic Hydrogenation : H<sub>2</sub> gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours reduces nitro groups to amino groups with >95% efficiency.
Acylation and Alkylation Reactions
The amino group at the 4-position participates in nucleophilic substitution reactions:
-
Acylation : Reacting with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 2 hours yields N-acetyl derivatives.
-
Alkylation : Treatment with methyl iodide in DMF at 60°C for 8 hours produces N-methylated analogs.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, TEA/DCM | 4-Acetamido-1-propyl-1H-pyrazol-5-ylcarbamate | 70% | |
| Alkylation | Methyl iodide, DMF | 4-Methylamino-1-propyl-1H-pyrazol-5-ylcarbamate | 65% |
Suzuki-Miyaura Coupling
The pyrazole ring’s halogenated derivatives (e.g., bromo or iodo) undergo cross-coupling reactions:
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (4:1), 80°C, 12 hours .
-
Example : Coupling with phenylboronic acid introduces aryl groups at the 5-position .
Oxidation Reactions
The amino group is susceptible to oxidation, particularly in the presence of strong oxidizing agents:
-
Oxidation to Nitro : KI/tert-butyl hydroperoxide (TBHP) in acetonitrile at 50°C converts amines to nitro groups selectively .
| Substrate | Oxidizing System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Amino derivative | KI/TBHP in MeCN | 4-Nitro-1-propyl-1H-pyrazol-5-ylcarbamate | 88% |
Ring Functionalization via C–H Activation
Dirhodium(II)-catalyzed C–H amination enables direct modification of the pyrazole ring:
Scientific Research Applications
tert-Butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields vary significantly based on substituents. For example, compound 12c (5% yield) and 41b (34% yield) demonstrate the impact of pyrimidine methylation and carbamoyl group introduction on reaction efficiency .
- Protective Groups : The tert-butyl carbamate remains stable under reflux and high-temperature conditions, as seen in compounds 11b–11f .
Physicochemical Properties
Solubility and Stability
- Amino vs. Carbamoyl Groups: The primary amine in the target compound (vs. methylcarbamoyl in 41b) may enhance aqueous solubility and hydrogen-bonding capacity .
Spectroscopic Data
- NMR Shifts : In analogs like 12a and 12b (), the tert-butyl group resonates at δ ~1.37 ppm (¹H NMR) and ~77 ppm (¹³C NMR), consistent across derivatives. The pyrazole NH proton appears at δ ~12 ppm, confirming intramolecular hydrogen bonding .
- Mass Spectrometry : HRMS data for analogs (e.g., 12a: [M+H]⁺ calcd 450.2612, found 450.2603) validate molecular integrity .
Biological Activity
Tert-butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate is a synthetic compound that belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities. This compound features a tert-butyl group and a carbamate functional group, which contribute to its chemical reactivity and potential therapeutic applications. The unique structure of this compound suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H22N4O2
- Molecular Weight : 254.33 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 341.1°C (predicted)
- Acidity Constant (pKa) : 12.92 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is believed to involve interaction with specific enzymes or receptors, leading to modulation of biological pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows activity against various bacterial strains. The presence of the pyrazole moiety is often associated with enhanced antimicrobial properties, as seen in similar compounds that target bacterial cell walls or metabolic pathways.
Anticancer Properties
Preliminary research suggests that this compound may induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce cell cycle arrest, particularly in cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes comparisons with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-5-yl)carbamate | Structure | Methyl substitution alters reactivity |
| Tert-butyl N-(4-amino-1-propyl-1H-pyrazol-5-yl)carbamate | Structure | Propyl chain influences biological activity |
| Tert-butyl N-(4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate | Structure | Isopropyl group affects steric hindrance |
The specific substituent pattern on the pyrazole ring significantly impacts the compound's reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antimicrobial Efficacy : A study reported that derivatives of pyrazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
- Induction of Apoptosis : In a controlled experiment, the compound was shown to induce apoptosis in cultured cancer cells, leading to a reduction in cell viability by up to 70% at certain concentrations .
- Enzyme Modulation : Research indicated that this compound could act as a modulator for specific enzymes involved in metabolic pathways, hinting at its potential role in metabolic disorders .
Q & A
Q. What are the common synthetic routes for tert-butyl (4-amino-1-propyl-1H-pyrazol-5-yl)carbamate?
The synthesis typically involves multi-step protection-deprotection strategies. A representative method includes:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under inert conditions, followed by pH adjustment to isolate intermediates .
- Step 2 : Nucleophilic substitution or coupling reactions (e.g., with halogenated pyrimidines or alkynes) using catalysts like Pd(PPh₃)₂Cl₂ or CuI for cross-coupling .
- Step 3 : Purification via column chromatography or recrystallization to achieve >90% purity . Key challenges include controlling regioselectivity in pyrazole functionalization and minimizing side reactions during Boc deprotection.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via HPLC/UV-Vis and identify byproducts using LC-MS .
- Key Findings : Boc-protected carbamates are generally stable at neutral pH but hydrolyze rapidly under strongly acidic/basic conditions (e.g., >50% degradation at pH 2 or 12 within 24 hours) .
Q. What spectroscopic techniques are recommended for structural validation?
- 1H/13C NMR : Confirm Boc group integrity (tert-butyl peaks at δ ~1.4 ppm in 1H NMR) and pyrazole ring substitution patterns .
- IR Spectroscopy : Identify carbamate C=O stretching vibrations (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
Advanced Research Questions
Q. How can computational methods optimize reaction yields in the synthesis of this compound?
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., Boc deprotection or cross-coupling), identifying rate-limiting stages .
- Solvent/Catalyst Screening : Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal solvents (e.g., THF vs. DMF) and catalyst loadings . Example: A 20% yield improvement was achieved by switching from Pd(OAc)₂ to PdCl₂(PPh₃)₂ in Sonogashira couplings .
Q. What strategies resolve contradictions in reported reaction conditions for similar carbamates?
- Comparative Analysis : Systematically vary parameters (temperature, solvent, catalyst) using a factorial design approach (e.g., 2³ DOE) to isolate critical factors .
- Case Study : Conflicting reports on Boc deprotection efficiency (HCl vs. TFA) were resolved by demonstrating that HCl in dioxane (4 M, 0°C) minimizes side reactions compared to TFA .
Q. How do steric and electronic effects influence the reactivity of the pyrazole ring?
- Steric Effects : The tert-butyl group hinders electrophilic substitution at the 5-position, directing reactions to the 4-amino group .
- Electronic Effects : The electron-donating propyl group enhances nucleophilicity of the pyrazole NH, facilitating alkylation or acylation reactions.
- Experimental Validation : Substituent effects were quantified via Hammett plots using substituted pyrazole analogs .
Methodological Guidance
Q. What protocols ensure safe handling of tert-butyl carbamates in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Spill Management : Absorb spills with vermiculite, then dispose as hazardous waste .
Q. How can researchers design scalable purification processes for this compound?
- Chromatography Optimization : Screen silica gel vs. C18 columns with gradient elution (hexane/EtOAc to MeOH/water) .
- Crystallization : Identify ideal solvent pairs (e.g., EtOAc/heptane) via solubility studies to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
